molecular formula C8H13ClN2O2 B1361966 3-(2-Chloroacetyl)-1-cyclopentylurea

3-(2-Chloroacetyl)-1-cyclopentylurea

Cat. No.: B1361966
M. Wt: 204.65 g/mol
InChI Key: POCNULDGRRYBKI-UHFFFAOYSA-N
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Description

3-(2-Chloroacetyl)-1-cyclopentylurea is a urea derivative characterized by a cyclopentyl group attached to the urea nitrogen and a 2-chloroacetyl substituent. Its molecular formula is C₈H₁₂ClN₂O₂, with a molecular weight of 203.65 g/mol.

Properties

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-N-(cyclopentylcarbamoyl)acetamide

InChI

InChI=1S/C8H13ClN2O2/c9-5-7(12)11-8(13)10-6-3-1-2-4-6/h6H,1-5H2,(H2,10,11,12,13)

InChI Key

POCNULDGRRYBKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)NC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-cyclohexylurea

Molecular Formula : C₁₃H₁₈ClN₂O
Molecular Weight : 253.75 g/mol
Key Features :

  • Substituted with a cyclohexyl group and a 2-chlorophenyl moiety.
  • Registered under ChemSpider ID MFCD00021289 .

Comparison :

  • Steric and Lipophilic Effects : The cyclohexyl group introduces greater steric bulk and lipophilicity compared to the cyclopentyl group in the target compound. This may enhance membrane permeability but reduce solubility in polar solvents.

3-Acetyl-1-(3-chlorophenyl)thiourea

Molecular Formula : C₉H₈ClN₃OS
Molecular Weight : 241.70 g/mol
Key Features :

  • Contains a thiourea backbone (vs. urea) with 3-chlorophenyl and acetyl substituents.
  • Crystal structure resolved via X-ray diffraction .

Comparison :

  • Reactivity : The acetyl group is less electrophilic than chloroacetyl, making 3-(2-Chloroacetyl)-1-cyclopentylurea more reactive in alkylation or cyclization reactions.

Heterocyclic Derivatives from Pyrazole Synthons

Relevant Compounds: 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone and 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxopropanenitrile . Key Features:

  • Derived from chloroacetyl intermediates.
  • Demonstrated antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in some cases.

Comparison :

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activity
This compound C₈H₁₂ClN₂O₂ 203.65 Cyclopentyl, Chloroacetyl High reactivity (chloroacetyl)
1-(2-Chlorophenyl)-3-cyclohexylurea C₁₃H₁₈ClN₂O 253.75 Cyclohexyl, 2-Chlorophenyl MFCD00021289
3-Acetyl-1-(3-chlorophenyl)thiourea C₉H₈ClN₃OS 241.70 3-Chlorophenyl, Acetyl Crystallized structure
Pyrazole derivatives (e.g., 1-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone) Varies ~200–250 Chloroacetyl, Pyrazole core IC₅₀ values: 1.2–4.8 µM (MCF-7, NCI-H460)

Research Implications and Gaps

  • Antitumor Potential: The chloroacetyl group in this compound is structurally analogous to intermediates used in active pyrazole derivatives . Testing its cytotoxicity could uncover novel therapeutic candidates.
  • Synthetic Utility : Its reactivity may enable synthesis of fused heterocycles (e.g., thiophenes or thiazoles), similar to ’s methodology.
  • Physicochemical Properties : The cyclopentyl group likely offers a balance between lipophilicity and solubility compared to cyclohexyl or phenyl analogs, warranting solubility and logP studies.

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